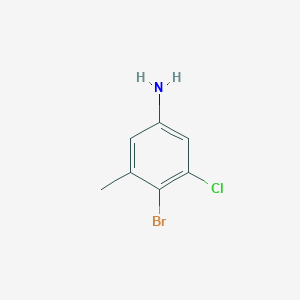

4-Bromo-3-chloro-5-methylaniline

Description

Significance as Advanced Organic Building Blocks in Synthetic Chemistry

The strategic placement of halogen atoms on the aniline (B41778) ring is crucial for their function as advanced organic building blocks. Aryl halides are key precursors for numerous metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org The reactivity of these halogenated anilines can be finely tuned based on the nature and position of the halogen, allowing for selective and controlled synthetic strategies. beilstein-journals.org This controlled reactivity is essential in the multi-step synthesis of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org

Contextualizing 4-Bromo-3-chloro-5-methylaniline within Halogenated Aromatic Amines Research

This compound is a polysubstituted aniline that embodies the synthetic potential of halogenated aromatic amines. The distinct electronic environment created by the bromo, chloro, and methyl groups, in addition to the amino functionality, makes it a valuable intermediate for creating highly functionalized molecules. Research into such compounds is driven by the need for novel structures with specific electronic and steric properties for applications in medicinal chemistry and materials science. The unique substitution pattern of this compound offers multiple reaction sites, enabling chemists to introduce further complexity and tailor the final product for specific purposes.

Chemical and Physical Properties of this compound

The physical and chemical characteristics of this compound are foundational to its application in organic synthesis.

Tabulated Physical Data

| Property | Value |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.50 g/mol |

| CAS Number | 1253907-90-2 |

| MDL Number | MFCD28130124 |

Data sourced from Oakwood Chemical. oakwoodchemical.com

Structural and Electronic Properties

The structure of this compound features a benzene (B151609) ring substituted with a bromine atom at the 4-position, a chlorine atom at the 3-position, a methyl group at the 5-position, and an amino group at the 1-position. The interplay of the electron-withdrawing halogen atoms and the electron-donating amino and methyl groups creates a unique electronic landscape on the aromatic ring. This influences its reactivity in electrophilic and nucleophilic substitution reactions, as well as its behavior in metal-catalyzed cross-coupling processes.

Synthesis and Manufacturing of this compound

The synthesis of polysubstituted anilines like this compound often requires multi-step procedures to achieve the desired regiochemistry.

Common Synthetic Routes

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, general methods for the synthesis of halogenated anilines provide a likely pathway. A common strategy involves the protection of the amino group of a simpler aniline precursor, followed by sequential halogenation steps. For instance, a plausible route could start with 3-methylaniline. The amino group would first be protected, for example, by acetylation to form N-(3-methylphenyl)acetamide. This protected intermediate could then undergo chlorination and bromination. The directing effects of the acetylamino and methyl groups would guide the regioselective introduction of the halogen atoms. Finally, deprotection of the amino group would yield the target molecule. The synthesis of related compounds, such as 4-bromo-2-methylaniline (B145978), often follows a similar logic of protection, halogenation, and deprotection. google.com

Industrial-Scale Manufacturing Considerations

For industrial-scale production, factors such as the cost and availability of starting materials, reaction efficiency, and the ease of purification are paramount. The development of efficient and sustainable methods for aromatic halogenation is an ongoing area of research. beilstein-journals.org Mechanochemical methods, for example, offer a green and facile approach for the halogenation of phenols and anilines using N-halosuccinimides, which could be applicable to the synthesis of compounds like this compound. beilstein-journals.org

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed. While a specific, publicly available comprehensive spectral analysis for this exact compound is limited, data for related structures provides insight into the expected spectral features. For instance, in the ¹H NMR spectrum, one would expect distinct signals for the aromatic protons and the methyl protons, with chemical shifts and coupling patterns influenced by the surrounding substituents. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon atoms attached to the halogens and the amino group exhibiting specific chemical shifts. Mass spectrometry would confirm the molecular weight and provide information about the isotopic pattern due to the presence of bromine and chlorine.

Applications and Utility in Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules.

Role as a Precursor in Cross-Coupling Reactions

The bromine and chlorine atoms on the aromatic ring serve as reactive sites for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, sequential cross-coupling reactions, enabling the construction of intricate molecular architectures. For example, the C-Br bond is generally more reactive in palladium-catalyzed couplings than the C-Cl bond, allowing for a stepwise functionalization of the molecule.

Use in the Synthesis of Heterocyclic Compounds

The amino group of this compound can participate in cyclization reactions to form a wide range of heterocyclic compounds. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials. For example, the aniline moiety can be a key component in the synthesis of quinolines, indoles, and benzodiazepines through various condensation and cyclization strategies.

Application in the Development of Novel Organic Materials

Halogenated anilines are also used in the synthesis of novel organic materials. ossila.com The presence of halogens can influence the solid-state packing and intermolecular interactions of the resulting molecules, which can be critical for properties such as conductivity and photo-responsiveness in organic semiconductors and light-emitting diodes (OLEDs). ossila.com The specific substitution pattern of this compound makes it a candidate for incorporation into such materials, where its electronic and structural properties can be harnessed to achieve desired functionalities.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCLNHDXIKGVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Chloro 5 Methylaniline and Analogous Structures

Established and Multistep Synthetic Routes

Traditional synthetic strategies for complex anilines frequently rely on the sequential manipulation of functional groups on a benzene (B151609) precursor. These methods, while often robust, can involve multiple steps and require careful control of reaction conditions to achieve the desired regioselectivity.

Strategies from Appropriately Substituted Benzene Precursors

The synthesis of polysubstituted anilines often commences with a benzene derivative that already contains some of the desired substituents. The order of subsequent reactions is crucial to ensure the correct final arrangement of functional groups. For instance, the synthesis of a compound like m-bromoaniline from benzene necessitates a thoughtful sequence of nitration, bromination, and reduction. libretexts.org Since the amino group is an ortho-, para-director and the nitro group is a meta-director, the nitration step must precede bromination to achieve the meta-relationship between the bromine and the eventual amino group. libretexts.org The final step is the reduction of the nitro group to an amine. libretexts.org

A similar strategic approach would be necessary for synthesizing 4-bromo-3-chloro-5-methylaniline. A potential starting material could be 2,6-dibromo-4-methylaniline, which can undergo further functionalization. researchgate.net The synthesis of such precursors often involves multiple steps to introduce the initial substituents in the correct orientation. pressbooks.pub

Sequential Halogenation and Selective Substitution Approaches

The direct halogenation of anilines is a common method, but controlling the regioselectivity can be challenging due to the strong activating nature of the amino group. nih.govbeilstein-journals.org Electrophilic halogenation of anilines typically yields a mixture of ortho- and para-substituted products. nsf.gov To achieve a specific substitution pattern, such as in this compound, sequential halogenation steps are often employed. This may involve protecting the aniline (B41778), performing a halogenation, and then deprotecting it before the next halogenation or other functionalization step. beilstein-journals.org

For example, the synthesis could start with a substituted aniline, which is first brominated. The directing effects of the existing substituents guide the position of the incoming bromine atom. Subsequently, a chlorination step would be performed, again guided by the directing effects of the substituents now present on the ring. The success of this approach hinges on the differential activation and directing effects of the various groups at each stage of the synthesis.

Reduction of Nitroaryl Precursors to Amines

A widely used and effective method for the synthesis of anilines is the reduction of the corresponding nitroarenes. nih.govresearchgate.net This transformation is particularly valuable for preparing halogenated anilines, as the nitro group can be introduced onto the aromatic ring through well-established nitration reactions, and its strong deactivating and meta-directing nature can be exploited to control the regiochemistry of subsequent electrophilic substitutions.

The reduction of halogenated nitroarenes to the corresponding anilines can be achieved using various reagents and conditions. A common method involves catalytic transfer hydrogenation with hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. nih.govorganic-chemistry.org This method has been shown to be highly selective for the reduction of the nitro group while leaving halogen substituents intact, which is crucial for the synthesis of compounds like this compound. nih.govorganic-chemistry.org Other reducing systems, such as those based on gold nanoparticles, have also been developed for the selective reduction of nitro groups in the presence of other reducible functionalities. mdpi.com

| Method | Reducing Agent | Catalyst | Key Features | Reference(s) |

| Catalytic Transfer Hydrogenation | Hydrazine Hydrate | Pd/C | High selectivity for nitro group reduction, tolerates halogens. | nih.gov, organic-chemistry.org |

| Catalytic Hydrogenation | Hydrogen Gas | Various (e.g., Pd, Pt) | Can lead to dehalogenation if not carefully controlled. | nih.gov |

| Metal-Free Reduction | Tetrahydroxydiboron | None | Mild conditions, good functional group tolerance. | organic-chemistry.org |

| Gold Nanoparticle Catalysis | Various (e.g., Et3SiH) | Au/TiO2 | High chemoselectivity for nitro group reduction. | mdpi.com |

Regioselective Halogenation Techniques

Achieving high regioselectivity in the halogenation of electron-rich aromatic compounds like anilines is a significant synthetic challenge. nih.gov Classical electrophilic aromatic substitution often leads to mixtures of isomers. nsf.gov To address this, several modern techniques have been developed that offer greater control over the position of halogenation.

N,N-Dialkylaniline N-Oxide Mediated Halogenation

A novel and practical approach for the regioselective halogenation of anilines involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. nih.govscispace.comnih.gov This strategy allows for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines with high yields. nih.govscispace.com The process involves treating the N,N-dialkylaniline N-oxide with thionyl bromide or thionyl chloride at low temperatures. nih.govnih.gov This method is advantageous as it avoids the use of exogenous halogen sources and Lewis acids. scispace.com The reactivity of the N-oxide intermediate facilitates the controlled introduction of the halogen at a specific position. nih.gov

This technique has been successfully applied to a variety of substituted N,N-dialkylaniline N-oxides, consistently affording 4-bromo-N,N-dialkylanilines in good yields. nih.gov The reaction conditions, including solvent and temperature, have been optimized to maximize the yield of the desired halogenated aniline. nih.gov

| Substrate | Reagent | Product | Yield (%) | Reference(s) |

| N,N-dimethylaniline N-oxide | Thionyl bromide | 4-bromo-N,N-dimethylaniline | 55 | nih.gov |

| N,N-dimethylaniline N-oxide | Thionyl chloride | 2-chloro-N,N-dimethylaniline | 35 | nih.gov |

Palladium-Catalyzed Directed Halogenation Approaches

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. acs.org In the context of aniline halogenation, directing groups can be employed to guide the palladium catalyst to a specific C-H bond, enabling highly selective halogenation. acs.org For example, the cyano group has been used as a directing group for the ortho-halogenation of arylnitriles. acs.org

While direct para-C-H arylation of anilines has been achieved using a palladium catalyst with a specialized ligand and a temporary shielding group, similar strategies for halogenation are also an active area of research. nih.gov These methods often involve the formation of a palladacycle intermediate, which then reacts with a halogen source to deliver the halogen to the targeted position. The ability to control the regioselectivity of these reactions opens up new avenues for the synthesis of complex substituted anilines. nih.gov

Utilization of Specialized Halogenating Reagents

The direct halogenation of anilines often presents challenges in achieving high regioselectivity due to the strong activating and ortho-, para-directing nature of the amino group. testbook.combyjus.com To overcome this, specialized halogenating reagents are employed to afford specific isomers that are otherwise difficult to access.

N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used reagents for the halogenation of aromatic compounds. researchgate.net In the presence of a catalyst, these reagents can provide a source of electrophilic halogen. For instance, iron(III) triflimide (Fe(NTf₂)₃) in conjunction with a catalytic amount of iodine has been shown to effectively catalyze the halogenation of various aromatic compounds with NBS or NCS, demonstrating high para-selectivity for substrates with electron-donating groups. researchgate.net

Hypervalent iodine reagents have also emerged as powerful tools in organic synthesis. For example, 1-fluoro-3,3-dimethyl-1,2-benziodoxole (B1378897) is a stable and easy-to-handle fluorinating agent. tcichemicals.com Similarly, 1,3-diiodo-5,5'-dimethylhydantoin (DIH) exhibits higher reactivity and selectivity compared to molecular iodine or NIS for the iodination of aromatic compounds in the presence of sulfuric acid. tcichemicals.com The in-situ generation of acetyl hypoiodite (B1233010) from (diacetoxyiodo)benzene (B116549) (PIDA) and ammonium (B1175870) iodide provides a method for the para-selective iodination of free anilines under mild conditions. researchgate.net

Thionyl halides can also be utilized for the halogenation of N,N-dialkylaniline N-oxides, providing a pathway to regioselectively monohalogenated anilines that can be difficult to obtain through other methods. nih.gov This approach allows for the synthesis of 2-chloro- and 4-bromo-N,N-dialkylanilines. nih.gov

The following table summarizes some specialized halogenating reagents and their applications:

| Reagent | Halogen Source | Typical Application |

| N-Bromosuccinimide (NBS) | Bromine | Bromination of anilines and other activated aromatics. |

| N-Chlorosuccinimide (NCS) | Chlorine | Chlorination of anilines and other activated aromatics. |

| 1,3-Diiodo-5,5'-dimethylhydantoin (DIH) | Iodine | Iodination of aromatic compounds with high regioselectivity. |

| (Diacetoxyiodo)benzene (PIDA) / NH₄I | Iodine | para-Selective iodination of free anilines. |

| Thionyl Bromide (SOBr₂) | Bromine | Bromination of N,N-dialkylaniline N-oxides. |

Mechanistic Elucidation of Halogenation Reactions

Understanding the mechanism of halogenation reactions is crucial for controlling regioselectivity and optimizing reaction conditions. The electrophilic substitution of anilines is a well-studied process. testbook.combyjus.com The amino group (-NH₂) is a strong electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. testbook.combyjus.com When aniline reacts with bromine water, the bromine molecule becomes polarized, and the slightly positive bromine atom acts as an electrophile, attacking the electron-rich ortho and para positions. byjus.comvedantu.com

In strongly acidic media, the reaction mechanism can be more complex. For example, during the nitration of aniline, a significant amount of the meta-isomer is formed. byjus.comvedantu.com This is because the amino group is protonated to form the anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group. vedantu.com

Kinetic studies on the halogenation of anilines with chloramine-T have shown that the reaction is first order in both the substrate and the halogenating agent. The mechanism is proposed to involve a direct halogen transfer from chloramine-T to the aniline, rather than the intermediate formation of hypochlorous acid. The reaction is influenced by the solvent, with dipole-dipole interactions playing a key role.

Recent DFT calculations have provided new insights into the mechanism of Lewis base-catalyzed electrophilic aromatic halogenation using N-halosuccinimides. researchgate.net These studies suggest that the aniline catalyst can act as a halonium (X⁺) and proton (H⁺) shuttle, facilitating the transfer of the electrophilic halogen to the aromatic substrate. researchgate.net

Mechanistic investigations into the hemotoxicity of halogenated anilines have shown that their toxic effects are related to the formation of active metabolites. srce.hr The position and nature of the halogen substituent can influence the toxicity profile. srce.hr

Reactivity and Transformational Chemistry of 4 Bromo 3 Chloro 5 Methylaniline Analogs

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For halogenated anilines like 4-bromo-3-chloro-5-methylaniline, these reactions provide a powerful tool for structural modification.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound. organic-chemistry.orgrsc.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.orgnih.gov

The Suzuki-Miyaura coupling exhibits broad substrate scope, allowing for the arylation of various substituted anilines. organic-chemistry.org The reaction is compatible with a diverse array of functional groups on both the aniline (B41778) and the boronic acid partner. This includes electron-donating and electron-withdrawing groups, which allows for the synthesis of a wide variety of functionalized biaryl compounds. researchgate.netrsc.org For instance, the reaction tolerates ketones, esters, and even unprotected alcohols and amines. rsc.org The mild, often non-basic, reaction conditions contribute to this high functional group tolerance. organic-chemistry.org

Research has demonstrated the successful coupling of aryl halides with a variety of boronic acids and their derivatives, such as boronate esters and potassium trifluoroborates. organic-chemistry.orgresearchgate.net The reaction can be performed with aryl chlorides, bromides, and triflates as coupling partners. organic-chemistry.org The compatibility extends to heteroaryl substrates, further broadening the synthetic utility. rsc.org

Table 1: Examples of Functional Group Tolerance in Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide Substituent | Boronic Acid/Ester Substituent | Catalyst System | Result | Reference |

| Ketone | Phenyl | CataXCium A Pd G3 | Smooth reaction, 80% yield | rsc.org |

| Aryl chloride | Phenyl | CataXCium A Pd G3 | Moderate yield | rsc.org |

| Free alcohol | Phenyl | CataXCium A Pd G3 | Moderate yield | rsc.org |

| Electron-rich aryl | Phenyl | CataXCium A Pd G3 | High yield | rsc.org |

| Electron-poor aryl | Phenyl | CataXCium A Pd G3 | High yield | rsc.org |

| Methoxy and fluorinated analogs | Various | CataXCium A Pd G3 | Good yields | nih.gov |

| Nitrile, nitro, and sulfone | Various | CataXCium A Pd G3 | Tolerated | nih.gov |

In dihalogenated substrates like this compound, the regioselectivity of the Suzuki-Miyaura coupling is a critical factor. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond, leading to selective coupling at the bromine-substituted position. Catalyst-controlled regioselectivity has been demonstrated in dihaloazoles, where changing the palladium catalyst can switch the reaction site. acs.org

Steric hindrance plays a significant role in the efficiency of the coupling reaction. researchgate.net While the reaction can tolerate some steric bulk, highly hindered substrates, such as those with ortho-substituents on both coupling partners, can present challenges. researchgate.netresearchgate.net For example, sterically hindered alkyl boronates like isopropylboronic acid pinacol (B44631) ester may not yield the desired product. rsc.org However, specialized ligands and catalyst systems have been developed to facilitate the coupling of sterically demanding substrates, including those leading to the formation of tetra-ortho-substituted biaryls. researchgate.netresearchgate.net The steric properties of both the substrate and the catalyst can influence the stereoselectivity of the reaction. acs.org

Significant research has focused on optimizing the catalytic systems for Suzuki-Miyaura couplings to improve yields, expand substrate scope, and reduce catalyst loading. mdpi.com A variety of palladium catalysts, including Pd(OAc)₂, Pd₂(dba)₃, and palladium nanoparticles on various supports, have been employed. organic-chemistry.orgmdpi.com The choice of ligand is also crucial, with phosphine (B1218219) ligands like P(t-Bu)₃, PCy₃, and XPhos, as well as N-heterocyclic carbene (NHC) ligands, showing high activity. organic-chemistry.orgscholaris.ca

Reaction conditions such as the base, solvent, and temperature are also key parameters for optimization. researchgate.net Bases like K₃PO₄ and Cs₂CO₃ are commonly used to activate the boronic acid. organic-chemistry.orgorganic-chemistry.org The development of recyclable magnetic-nanoparticle-supported palladium catalysts and the use of aqueous micellar conditions represent efforts towards more sustainable and efficient processes. organic-chemistry.orgmdpi.com

Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Common Substrates | Reference |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Aryl and vinyl halides | organic-chemistry.org |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Aryl and vinyl triflates | organic-chemistry.org |

| Pd(OAc)₂ | WK-phos | - | (Hetero)aryl chlorides | researchgate.net |

| Pd/C | None | Various | Halogenated anilines | mdpi.com |

| Pd/Fe₃O₄ | None | Various | Aryl halides | mdpi.com |

| XPhos Pd G2 | XPhos | K₂CO₃ | Halogenated aminopyrazoles | researchgate.net |

While the Suzuki-Miyaura reaction is prominent, other metal-catalyzed cross-coupling reactions are also applicable to aniline derivatives. Nickel-catalyzed cross-coupling reactions, for instance, have been developed for the arylation of anilines. researchgate.net These methods can offer alternative reactivity and substrate scope. For example, nickel-catalyzed couplings of aryltrimethylammonium triflates provide a mild way to activate anilines for cross-coupling. researchgate.net Cobalt-catalyzed three-component reactions have also been shown to be effective for the α-arylation of acrylates. organic-chemistry.org

Suzuki-Miyaura Coupling Reactions

Nucleophilic and Electrophilic Substitution Pathways

Beyond cross-coupling, the reactivity of this compound analogs is also defined by nucleophilic and electrophilic substitution reactions. The amino group can act as a nucleophile, reacting with various electrophiles. smolecule.com Conversely, the aromatic ring can undergo electrophilic substitution, with the existing substituents directing the position of the incoming group. smolecule.com For instance, the bromine atom can potentially be replaced by other electrophiles under specific conditions. smolecule.com In some analogs, such as 5-bromo-4-fluoro-2-methylaniline, the fluorine atom can be susceptible to nucleophilic aromatic substitution. ossila.com

Reactivity in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions involve the replacement of a leaving group on an aromatic ring by a nucleophile. The success of these reactions typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

In the case of this compound, the benzene (B151609) ring is substituted with both electron-donating (amino and methyl) and electron-withdrawing (chloro and bromo) groups. While the halogens are deactivating, their electron-withdrawing inductive effect is somewhat offset by the electron-donating resonance effect of the amino group. This complex electronic environment makes predicting its reactivity in SNAr reactions challenging without specific experimental data. However, it is generally understood that for SNAr to occur, the aromatic ring needs to be significantly activated by electron-withdrawing substituents. nih.gov Computational studies on similar haloarenes have explored concerted nucleophilic aromatic substitution (cSNAr) mechanisms, where the reaction proceeds through a single transition state. nih.gov

Directing Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The directing power of the substituents on this compound is a key factor in its synthetic utility.

Amino Group (-NH2): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. wikipedia.orglibretexts.org

Methyl Group (-CH3): This is a weakly activating, ortho-, para-directing group. wikipedia.org

Halogens (-Br, -Cl): These are deactivating yet ortho-, para-directing groups. wikipedia.orgminia.edu.eg

The powerful activating and directing effect of the amino group is generally dominant. libretexts.org Given that the para position (C4) is occupied by a bromine atom, electrophilic attack is most likely to occur at the ortho positions (C2 and C6), which are sterically unhindered. However, the high reactivity of aniline derivatives can sometimes lead to polysubstitution, a challenge that can be managed by acetylating the amino group. This converts it into a less activating amido group, allowing for more controlled, monosubstituted reactions. libretexts.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NH2 (Amino) | Strongly Activating | Ortho, Para |

| -CH3 (Methyl) | Weakly Activating | Ortho, Para |

| -Br (Bromo) | Weakly Deactivating | Ortho, Para |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para |

Derivatization of the Primary Amine Functionality

The primary amine group is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Formation of Imines (Schiff Bases) and Related Condensation Products

Primary amines, including this compound and its analogs, readily react with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.comresearchgate.net This condensation reaction, often catalyzed by a few drops of acid, is a cornerstone of organic synthesis. nih.gov For instance, 4-bromo-2-methylaniline (B145978) has been condensed with various thiophene (B33073) carbaldehydes to produce the corresponding imines in excellent yields. mdpi.comnih.gov These imines can then serve as precursors for more complex molecules, including heterocyclic compounds like 1,3-oxazepines through cycloaddition reactions with anhydrides. researchgate.netresearchgate.net

Table 2: Examples of Imine Formation from Substituted Anilines

| Aniline Derivative | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| 4-methyl aniline | p-nitrobenzaldehyde | (E)-N-(4-Nitrobenzylidene)-4-methyl aniline | researchgate.net |

| 4-bromo-2-methylaniline | 4-bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | nih.gov |

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | mdpi.com |

N-Alkylation and Acylation Reactions

The nitrogen atom of the primary amine can be readily alkylated or acylated. N-alkylation can be achieved using various methods, including reactions with alkyl halides, often in the presence of a base like cesium fluoride-celite. researchgate.net More modern approaches utilize alcohols as alkylating agents in the presence of iridium or ruthenium catalysts. nih.govacs.org

N-acylation, the reaction with an acid chloride or anhydride (B1165640), is also a common transformation. For example, 4-bromo-3-methyl aniline has been acylated with pyrazine-2-carboxylic acid using DCC and DMAP as coupling agents to form N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com The resulting N-acetylated derivative, N-Acetyl-4-bromo-3-chloro-2-methylaniline, is also a known compound. scbt.com As mentioned previously, N-acylation is a useful strategy to moderate the reactivity of the aniline ring in electrophilic substitution reactions. libretexts.org

Oxidation and Reduction Chemistry of the Amino Group

A key reaction involving the amino group is diazotization, where it is converted to a diazonium salt by treatment with nitrous acid at low temperatures. learncbse.in These diazonium salts are highly versatile intermediates that can be substituted by a wide range of nucleophiles, effectively removing the amino group or replacing it with other functionalities. This is a powerful tool in multi-step syntheses. libretexts.orgrsc.org

Cyclization and Heterocyclic Annulation Reactions

Substituted anilines like this compound are valuable starting materials for the synthesis of heterocyclic compounds. The amino group, often in concert with other substituents, can participate in cyclization reactions to form fused ring systems.

For example, substituted anilines are key components in the synthesis of indoles, a common motif in natural products. The Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) (derivable from an aniline) with an aldehyde or ketone, is a classic example. rsc.org More contemporary methods include palladium-catalyzed couplings followed by intramolecular cyclization. For instance, 4-chloro-2-iodo-5-methylaniline (B1456864) has been used in a palladium-catalyzed reaction with an alkyne to synthesize a substituted indole. mdpi.com Similarly, N-(2-bromobenzyl)anilines can undergo intramolecular reductive amination to form N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme-connect.com The imines derived from anilines can also undergo cycloaddition reactions to form larger heterocyclic rings like 1,3-oxazepines. researchgate.net

Advanced Characterization and Computational Studies in Chemical Research

High-Resolution Spectroscopic Analysis

Spectroscopic analysis provides a fundamental approach to elucidating the molecular structure and characteristics of 4-Bromo-3-chloro-5-methylaniline. Each technique offers specific insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise arrangement of atoms within a molecule. For this compound, ¹H-NMR and ¹³C-NMR spectra would provide definitive evidence of its structure.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The two aromatic protons are in different chemical environments and are expected to appear as distinct singlets or very narrowly coupled doublets in the aromatic region (typically 6.5-8.0 ppm). The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The methyl group protons would present as a sharp singlet further upfield.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would display seven unique signals, one for each carbon atom in the molecule. The positions of the signals are influenced by the attached functional groups. The carbons bonded to the electronegative bromine and chlorine atoms would be significantly shifted.

Expected NMR Data for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | ~6.5 - 7.5 | 2 separate singlets |

| ¹H | Amine (-NH₂) | Variable, broad | Singlet (broad) |

| ¹H | Methyl (-CH₃) | ~2.0 - 2.5 | Singlet |

| ¹³C | C-NH₂ | ~140 - 150 | - |

| ¹³C | C-Br | ~110 - 120 | - |

| ¹³C | C-Cl | ~130 - 135 | - |

| ¹³C | C-CH₃ | ~135 - 140 | - |

| ¹³C | Aromatic C-H | ~115 - 130 | - |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), C=C aromatic ring stretching (1400-1600 cm⁻¹), and C-N stretching (1250-1350 cm⁻¹). The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically in the 500-800 cm⁻¹ range, which is often referred to as the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the C-Br and C-Cl bonds are also expected to be Raman active.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 | Medium-Strong (IR) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium (IR, Raman) |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 3000 | Medium (IR, Raman) |

| C=C Stretch | Phenyl Ring | 1400 - 1600 | Strong (IR, Raman) |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium-Strong (IR) |

| C-Cl Stretch | Chloro-aromatic | 600 - 800 | Strong (IR) |

Mass Spectrometry for Molecular Identification and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be a key identifier. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The most prominent peaks would be at m/z values corresponding to the different isotopic combinations, specifically [M]⁺, [M+2]⁺, and [M+4]⁺, with a characteristic intensity ratio that confirms the presence of one bromine and one chlorine atom. A patent for novel compounds reports a mass spectrometry result for this compound, identifying the molecular ion peak at m/z 220 (MH⁺) google.com. This corresponds to the molecular weight of the compound (220.50 g/mol ) sigmaaldrich.com.

Expected Isotopic Pattern for the Molecular Ion of C₇H₇⁷⁹Br³⁵ClN

| Peak | m/z (approx.) | Isotopic Composition | Relative Intensity |

|---|---|---|---|

| M⁺ | 219 | C₇H₇⁷⁹Br³⁵ClN | High |

| [M+2]⁺ | 221 | C₇H₇⁸¹Br³⁵ClN / C₇H₇⁷⁹Br³⁷ClN | High (Combined) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For an aromatic amine like this compound, the spectrum is expected to show absorptions arising from π→π* transitions within the benzene (B151609) ring and n→π* transitions involving the non-bonding electrons of the nitrogen and halogen atoms. The substitution on the benzene ring, including the auxochromic amine and methyl groups and the chromophoric halogen atoms, influences the wavelength and intensity of these absorptions. The presence of these substituents typically causes a bathochromic (red) shift of the primary and secondary absorption bands of benzene.

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP, can be employed to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the lowest energy conformation.

Predict Vibrational Frequencies: Calculate the theoretical FT-IR and Raman spectra, which aids in the assignment of experimental spectral bands. Studies on similar molecules like 4-chloro-2-bromoaniline have successfully used DFT for vibrational analysis.

Analyze Electronic Structure: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy.

Predict Reactivity Descriptors: Calculate properties like ionization potential, electron affinity, and molecular electrostatic potential (MEP), which help in understanding how the molecule interacts with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

No published research was found that specifically details the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound. Such an analysis would be crucial for understanding its chemical reactivity and electronic properties.

Molecular Electrostatic Potential (MESP) Mapping

There are no available studies that present a Molecular Electrostatic Potential (MESP) map for this compound. An MESP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites on the molecule, offering insights into its intermolecular interactions.

Calculation of Reactivity Descriptors

Specific calculated values for global reactivity descriptors such as ionization energy, electron affinity, chemical hardness, softness, electronegativity, or chemical potential for this compound have not been reported in the scientific literature. While theoretical calculations for similar molecules exist, data for the target compound is unavailable. researchgate.netresearchgate.net

Ab Initio Methods in Conformational and Vibrational Studies

A conformational analysis or a detailed vibrational study using ab initio methods for this compound has not been published. Such studies on related molecules like 4-chloro-2-bromoaniline and various chloro-methylanilines have utilized methods like Hartree-Fock (HF) and Density Functional Theory (DFT) to determine stable conformers and assign vibrational modes, but this has not been done for the specific isomer . globalresearchonline.netnih.govmdpi.com

Simulation of Spectroscopic Properties for Experimental Correlation

No literature was found that reports on the simulation of spectroscopic properties (such as FT-IR, FT-Raman, or UV-Vis spectra) for this compound to correlate with experimental data. While experimental spectra for related compounds are available in databases, the corresponding theoretical simulations for this compound are absent.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

A theoretical evaluation of the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, of this compound is not present in the available scientific literature. Research into the NLO properties of other substituted anilines suggests that the nature and position of substituents are critical, but specific calculations for this compound have not been performed.

Applications in Synthetic Organic Chemistry and Materials Science Research

Precursors for Complex Molecular Architectures

The utility of 4-Bromo-3-chloro-5-methylaniline as a foundational element for constructing intricate molecular structures is a significant area of research. Its ability to participate in a variety of chemical transformations makes it a key starting material for diverse and complex organic compounds.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various heterocyclic systems. For instance, it can be envisioned as a starting material for the synthesis of substituted quinolines, which are important structural motifs in many biologically active compounds. The aniline (B41778) functional group can participate in cyclization reactions, while the halogen substituents provide handles for further molecular modifications through cross-coupling reactions.

While direct examples of this compound in the synthesis of specific heterocyclic systems are not extensively documented in the provided search results, the synthesis of related compounds like 4-bromo-2-fluoro-6-methylquinoline from 2-ethynyl-4-methylaniline (B1298657) highlights the potential of substituted anilines in constructing complex heterocyclic frameworks. google.com The general principle involves the reaction of the aniline derivative with other reagents to form the core heterocyclic ring, followed by further functionalization.

The presence of both bromine and chlorine atoms on the aniline ring allows for sequential and site-selective cross-coupling reactions, a powerful tool in modern organic synthesis. This enables the introduction of different functional groups at specific positions, leading to the creation of highly tailored and advanced molecules.

For example, palladium-catalyzed reactions such as the Suzuki and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-nitrogen bonds, respectively. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective transformations. This step-wise functionalization is crucial for building complex molecular architectures with precise control over their three-dimensional structure and properties.

A study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives demonstrates the use of a related bromo-methylaniline in Suzuki cross-coupling reactions to create complex molecules with potential non-linear optical properties. researchgate.net This highlights the utility of halogenated anilines as platforms for generating functionalized molecules.

The structural motif of substituted anilines is prevalent in a wide range of pharmaceuticals. This compound, as a readily modifiable building block, holds potential in the synthesis of novel bioactive compounds. The specific substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Research has shown that related bromo-methylaniline derivatives are used in the synthesis of compounds with potential therapeutic applications. For instance, 4-Bromo-3-methylaniline has been utilized in the preparation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have been investigated for their antibacterial activities against extensively drug-resistant Salmonella Typhi and as alkaline phosphatase inhibitors. mdpi.comnih.gov This underscores the importance of the substituted aniline core in the development of new therapeutic agents. Similarly, 4-Bromo-3-fluoro-5-methylaniline is described as an intermediate in the synthesis of various bioactive compounds.

Table 1: Examples of Bioactive Compounds Derived from Related Anilines

| Starting Material | Synthesized Compound Class | Potential Application |

| 4-Bromo-3-methylaniline | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Antibacterial, Alkaline Phosphatase Inhibitors |

| 4-Bromo-3-fluoro-5-methylaniline | Various Bioactive Compounds | Drug Discovery |

Development in Materials Science

The unique electronic and structural features of this compound and its derivatives also make them interesting candidates for the development of new materials with specific optical and electronic properties.

The development of materials that can change their properties in response to light (photochromism) or that can interact with light and electricity (optoelectronics) is a rapidly growing field. The core structure of this compound, when incorporated into larger conjugated systems, could influence the electronic and photophysical properties of the resulting material.

Research into heterocyclic azo dyes and meso-phenothiazinylporphyrin dyes demonstrates how complex organic molecules can be designed to have specific absorption and emission properties for applications in areas like textile dyeing and photodynamic therapy. researchgate.netresearchgate.net While not directly employing this compound, these studies highlight the principles of how tailored organic chromophores can be developed. The strategic functionalization of the aniline ring in this compound provides a pathway to create novel chromophores and fluorophores with potential applications in optoelectronic devices, sensors, or as components of photoresponsive materials.

Integration into Catalyst Synthesis and Ligand Design

This compound serves as a valuable building block in the field of synthetic organic chemistry, particularly in the design and synthesis of novel ligands and catalysts. The specific arrangement of bromo, chloro, and methyl groups on the aniline ring allows for fine-tuning of the electronic and steric properties of the resulting complexes, which is a critical aspect of modern catalyst development. The primary amine group of this compound provides a reactive site for the construction of more complex molecular architectures, enabling its integration into various classes of ligands.

One of the prominent applications of aniline derivatives is in the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a class of ligands that have gained significant attention for their ability to form highly stable and active catalysts, particularly with transition metals like palladium, ruthenium, and rhodium. The synthesis of NHC precursors often involves the reaction of a substituted aniline with a glyoxal (B1671930) derivative, followed by ring closure to form an imidazolium (B1220033) salt. This salt can then be deprotonated to generate the free carbene, which coordinates to a metal center. The electronic properties of the resulting NHC ligand, and consequently the reactivity of the metal catalyst, are directly influenced by the substituents on the aniline ring.

The presence of both electron-withdrawing chloro and bromo groups on the this compound backbone can lead to the formation of electron-deficient NHC ligands. Such ligands can enhance the catalytic activity of the metal center in certain reactions, such as cross-coupling reactions, by promoting reductive elimination. The methyl group, being electron-donating, provides a subtle counterbalance and also contributes to the steric bulk of the ligand, which can influence selectivity.

Furthermore, this compound can be utilized in the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine functionality is an excellent coordinating group for a wide range of metal ions. The substituents on the aniline ring can modulate the electron density on the imine nitrogen, thereby affecting the stability and catalytic behavior of the corresponding metal complexes. These Schiff base complexes have found applications in various catalytic transformations, including oxidation, reduction, and polymerization reactions.

The bromo and chloro substituents on the this compound ring also offer synthetic handles for further functionalization. For instance, the bromo group can participate in cross-coupling reactions, such as the Suzuki or Sonogashira coupling, allowing for the introduction of other functional groups or the linkage of the ligand to a larger molecular framework or a solid support. This versatility makes this compound a strategic precursor for creating a diverse library of ligands with tailored properties for specific catalytic applications.

Research in this area often focuses on creating libraries of ligands with systematic variations in their substitution patterns to understand the structure-activity relationships. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the principles of ligand design and the synthetic routes established for other substituted anilines are directly applicable. The following table illustrates the potential influence of the substituents of this compound on the properties of a hypothetical NHC ligand derived from it, based on established principles of physical organic chemistry.

Table 1: Predicted Influence of Substituents from this compound on N-Heterocyclic Carbene (NHC) Ligand Properties

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Catalyst |

| Bromo | 4 | Electron-withdrawing (Inductive and Resonance) | Moderate | May enhance catalytic activity in reactions favoring electron-poor ligands. |

| Chloro | 3 | Electron-withdrawing (Inductive) | Small | Contributes to the overall electron-deficient nature of the ligand. |

| Methyl | 5 | Electron-donating (Inductive and Hyperconjugation) | Moderate | Can slightly increase electron density on the carbene carbon and provides steric bulk. |

The combination of these effects makes this compound a precursor for ligands with a unique electronic and steric profile. The development of catalysts from such tailored ligands is a key strategy in advancing the efficiency and selectivity of synthetic organic reactions.

Future Research Directions and Perspectives on Halogenated Anilines

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of halogenated anilines has traditionally involved methods that are often not environmentally friendly, utilizing hazardous reagents and chlorinated solvents. A significant future direction is the development of "green" synthetic pathways that are safer, more efficient, and minimize waste.

Key research areas include:

Mechanochemistry: Catalyst-free halogenation of anilines can be achieved through liquid-assisted grinding, a form of mechanochemistry. beilstein-journals.org This method offers rapid reaction times (10-15 minutes) at room temperature and can produce mono-, di-, or tri-halogenated anilines in good to excellent yields simply by controlling the stoichiometry of the N-halosuccinimide reagent. beilstein-journals.org

Aqueous Medium Synthesis: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. acs.org For instance, the synthesis of azoxybenzenes from anilines has been demonstrated using water as a green solvent at room temperature, catalyzed by the cost-effective and simple organic base DIPEA (N,N-Diisopropylethylamine). acs.org Similarly, the bromination of acetanilide (B955) can be carried out in an aqueous medium, avoiding the use of chlorinated solvents.

Greener Reagents and Catalysts: The replacement of hazardous reagents is crucial. A two-step synthesis of 4-bromoacetanilide from aniline (B41778) demonstrates this by first using Zn dust/Fe powder–acetic acid instead of acetic anhydride (B1165640) for acetylation, and then a ceric ammonium (B1175870) nitrate–KBr combination for bromination, avoiding the use of elemental bromine. researchgate.netacs.org Sunlight-driven reactions and the use of recyclable, benign catalysts also represent promising sustainable approaches. researchgate.net

| Synthetic Step | Traditional Method | Sustainable Alternative | Key Advantages of Alternative | Reference |

|---|---|---|---|---|

| Halogenation | Elemental Bromine (Br₂) in organic solvents | N-Bromosuccinimide (NBS) with mechanochemical grinding (LAG) | Catalyst-free, room temperature, short reaction time, controlled stoichiometry | beilstein-journals.org |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Water or Polyethylene Glycol (PEG-400) | Environmentally benign, reduced toxicity, cost-effective | beilstein-journals.org |

| Acetylation | Acetic anhydride | Zinc dust/Fe powder in acetic acid | Avoids unused acetic acid byproduct (improved atom economy) | researchgate.net |

| Oxidation | Stoichiometric heavy metal oxidants | Oxone in an aqueous system | Transition-metal-free, environmentally friendly | acs.org |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of reactions for producing complex molecules like 4-bromo-3-chloro-5-methylaniline.

Reaction Condition Prediction: Neural network models, trained on vast reaction databases like Reaxys, can predict suitable catalysts, solvents, reagents, and temperatures for specific organic transformations. nih.gov For a given reaction, these models can achieve high accuracy, with top-10 predictions for individual components reaching 80–90%. nih.gov The mean absolute error for temperature prediction can be as low as 19.4 °C when the chemical context is correctly identified. nih.gov This capability can drastically reduce the experimental effort required to find optimal conditions.

Reactivity and Property Prediction: ML models, particularly those using graph neural networks (GNNs), can learn directly from molecular structures to predict chemical properties and reactivity. copernicus.orgresearchgate.net For instance, ML can predict the rate constants of reactions between halogenated compounds and atmospheric radicals or characterize the strength and nature of halogen bonding interactions. researchgate.netresearchgate.net A novel ML framework, HD-GEM, has been developed to predict the genotoxicity, cardiotoxicity, and hepatotoxicity of halogenated compounds, challenging the assumption that halogenation always increases toxicity. oup.com

Guiding Synthesis and Discovery: By predicting reaction outcomes and potential side products, AI can guide chemists toward more efficient and selective synthetic routes. mdpi.com This is particularly valuable for complex halogenated anilines where multiple isomers are possible. AI-driven retrosynthetic analysis can propose novel and efficient pathways for synthesizing target molecules. mdpi.com

| Application Area | ML/AI Technique | Predicted Parameter | Reported Performance/Finding | Reference |

|---|---|---|---|---|

| Reaction Optimization | Neural Network | Catalyst, Solvent, Reagent, Temperature | Top-10 accuracy of 80-90% for individual species; MAE for temperature of ~20-25 °C | nih.gov |

| Toxicity Prediction | Hybrid Dynamic Graph-based Ensemble Model (HD-GEM) | Genotoxicity, Cardiotoxicity, Hepatotoxicity | Identified that halogen contributions to toxicity can be minimal compared to the scaffold's atoms (C, N, O) | oup.com |

| Reactivity Prediction | Siamese Message Passing Neural Network (MPNN) | Reaction rate constants (log10ki) | High predictive performance with R² of 0.961 on validation set | copernicus.org |

| Interaction Characterization | Classical ML to Deep Learning Architectures | Halogen bond strength and key molecular features | Can recognize patterns and correlations challenging for traditional computational methods | researchgate.net |

Expanding the Scope of Catalytic Transformations for Enhanced Selectivity

The precise installation of halogen atoms and other functional groups onto an aniline ring is a significant challenge due to the substrate's high reactivity, which can lead to mixtures of isomers. beilstein-journals.org Future research will focus on developing highly selective catalytic systems.

Regioselective C-H Functionalization: Directing the functionalization to a specific carbon-hydrogen (C-H) bond is a powerful strategy. Palladium-catalyzed C-H activation has been used for the ortho-chlorination of anilides. rsc.orgresearchgate.net A key challenge is performing these reactions on "unprotected" anilines without side reactions at the amino group. nih.gov Recent work has shown that ligands like [2,2′-bipyridin]-6(1H)-one can enable the direct ortho-arylation of unprotected anilines by playing a cooperative role in the C-H cleavage step. nih.gov Similarly, Pd/S,O-ligand catalysts have been developed for highly efficient para-selective C-H olefination of a broad range of anilines under mild, aerobic conditions. acs.org

Novel Catalytic Systems: Research is moving beyond expensive palladium catalysts. A metal-free approach using a secondary amine as an organocatalyst with sulfuryl chloride has been developed for the highly ortho-selective chlorination of anilines. rsc.org Furthermore, the reactivity of catalysts can be fine-tuned. Arylamines themselves can act as catalysts for selective halogenation, where their electronic properties can be adjusted to control reactivity. nih.gov For the hydrogenation of halogenated nitroarenes to halogenated anilines, specialized Pd-on-Si catalysts have been shown to suppress the undesired side reaction of dehalogenation, achieving >99.9% selectivity. bohrium.com

Oxidative Coupling and Rearrangements: New methods are being explored to construct the aniline core itself or to modify it in novel ways. Copper-catalyzed researchgate.netrsc.org-methoxy rearrangement of N-methoxyanilines allows for the synthesis of meta-substituted anilines, a substitution pattern that is often difficult to achieve directly. acs.org

| Transformation | Catalytic System | Selectivity | Key Features | Reference |

|---|---|---|---|---|

| ortho-Chlorination | Secondary Amine / SO₂Cl₂ | High ortho-selectivity | Metal-free organocatalysis, mild conditions | rsc.org |

| para-Olefination | Pd(OAc)₂ / S,O-Ligand | High para-selectivity | Broad substrate scope including primary anilines, mild aerobic conditions | acs.org |

| ortho-Arylation (unprotected) | Pd(OAc)₂ / [2,2′-bipyridin]-6(1H)-one | High ortho-selectivity | No N-protection required, ligand-cooperated C-H activation | nih.gov |

| meta-Substitution | Copper(I) Iodide | meta-selectivity | Achieved via researchgate.netrsc.org-methoxy rearrangement and Michael addition | acs.org |

| Hydrogenation (of p-CNB) | Pd-Si catalyst | >99.9% chemoselectivity | Suppresses hydrodehalogenation side reaction | bohrium.com |

Exploration of Novel Materials Science Paradigms Utilizing Halogenated Anilines

The introduction of halogen atoms onto an aniline scaffold significantly alters its electronic properties, making these compounds attractive precursors for novel functional materials.

Nonlinear Optical (NLO) Materials: Halogenated aniline oligomers have been investigated for their NLO properties. ccsenet.orgccsenet.org Theoretical calculations have shown that these molecules can exhibit high first (β) and second (γ) hyperpolarizabilities, which are measures of NLO activity. ccsenet.org For example, a pernigraniline hexamer containing fluorine and dimethylamine (B145610) substituents was found to have a very high dynamic β hyperpolarizability, making it a promising candidate for second-harmonic generation applications. ccsenet.orgccsenet.org The type of halogen and the length of the oligomer chain are key factors that can be tuned to optimize these properties. ccsenet.org

Conducting Polymers: Polyaniline is a well-known conducting polymer, and its properties can be modified through halogenation. ccsenet.org Halogenated anilines can be polymerized, for instance by using plasma, to create new polymer materials with tailored electronic and physical characteristics. researchgate.net

Anticorrosion Agents: Enaminoesters derived from halogenated anilines have shown significant potential as corrosion inhibitors for carbon steel in acidic environments. scispace.com Compounds derived from fluoro-, chloro-, and bromo-anilines demonstrated up to 98% inhibition efficiency, suggesting that the halogen's presence and nature enhance the molecule's ability to bond to and protect the metal surface. scispace.com

| Material Class | Specific Example | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Nonlinear Optical (NLO) Materials | Halogenated pernigraniline hexamers | High second hyperpolarizability (γ) | Third-harmonic generation (THG) | ccsenet.orgccsenet.org |

| Conducting Polymers | Plasma-polymerized halogenated anilines | Modified electronic and physical properties | Organic electronics, sensors | researchgate.net |

| Corrosion Inhibitors | β-enaminoesters from halogenated anilines | High inhibition efficiency (up to 98%) on steel | Protection of metals in industrial settings | scispace.com |

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-chloro-5-methylaniline, and how does substituent positioning influence reaction pathways?

- Methodological Answer : The synthesis typically involves sequential halogenation and methylation of aniline derivatives. For example, bromination of 3-chloro-5-methylaniline using bromine in acetic acid can yield the target compound, leveraging the directing effects of the amino (-NH₂) and methyl (-CH₃) groups. The amino group directs electrophilic substitution to the para and ortho positions, but steric hindrance from the methyl group may favor para-bromination. Chlorination can precede bromination if starting from a methyl-substituted precursor. Purity validation via GC or HPLC is critical, as competing pathways may generate isomers like 4-bromo-5-chloro-2-methylaniline .

Q. What chromatographic methods are optimal for purifying this compound, and how can purity be validated?

- Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is effective for separation. TLC (silica gel, hexane:ethyl acetate 4:1) can monitor reaction progress. Purity validation should combine multiple techniques:

- GC-MS for molecular ion confirmation (m/z ≈ 219-220 based on isotopic patterns).

- ¹H NMR to verify substituent positions (e.g., aromatic proton splitting patterns and methyl group integration).

- Elemental analysis to confirm C/H/N/Br/Cl ratios .

Q. What are the key considerations for safely handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Waste Disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic amines or halogens .

Advanced Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Conflicting data often arise from solvent effects, impurities, or incorrect assignments. Mitigation strategies include:

- Computational Modeling : Compare experimental ¹³C/¹H NMR shifts with density functional theory (DFT) predictions (e.g., using Gaussian or ORCA).

- 2D NMR : Utilize HSQC and HMBC to confirm connectivity, especially for overlapping aromatic signals.

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .

Q. What strategies mitigate decomposition of this compound under varying pH conditions during coupling reactions?

- Methodological Answer :

- Buffered Conditions : Use phosphate buffer (pH 7–8) to stabilize the amine group during Suzuki-Miyaura coupling.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the aniline moiety.

- Low-Temperature Catalysis : Employ Pd(OAc)₂ with SPhos ligand at 60°C to balance reactivity and stability .

Q. How do steric and electronic effects of substituents in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The methyl group at position 5 hinders ortho-metalation, favoring para-selectivity in aryl-aryl bond formation.

- Electronic Effects : The electron-withdrawing bromo and chloro groups activate the ring toward oxidative addition but may slow transmetallation in Suzuki reactions.

- Ligand Optimization : Bulky ligands like XPhos improve yields by reducing steric clashes during catalytic cycles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or reaction yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, strict temperature control).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or dimerized species).

- Meta-Analysis : Compare data across peer-reviewed journals (avoiding vendor catalogs like Kanto Reagents) to identify consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.